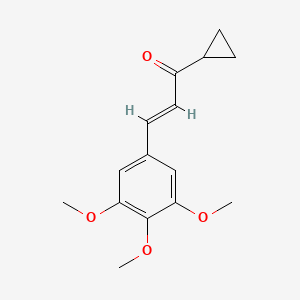
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a chalcone derivative that has been synthesized through various methods.
Mécanisme D'action
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its biological effects through various mechanisms. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of the immune response. Additionally, this compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to increase the level of glutathione (GSH), a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. This compound is a relatively stable compound that can be easily synthesized. This compound is also readily available for purchase from chemical suppliers. However, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of this compound in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, future studies could investigate the mechanism of action of this compound in more detail, as well as its potential side effects and toxicity.
Méthodes De Synthèse
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Aldol condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction between cyclopropyl ketone and 3,4,5-trimethoxybenzaldehyde in the presence of a base catalyst. The Aldol condensation reaction involves the reaction between cyclopropyl ketone and 3,4,5-trimethoxybenzaldehyde in the presence of a base catalyst and an acid catalyst.
Applications De Recherche Scientifique
1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-1-cyclopropyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-17-13-8-10(4-7-12(16)11-5-6-11)9-14(18-2)15(13)19-3/h4,7-9,11H,5-6H2,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDIPKYLGKPPGZ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


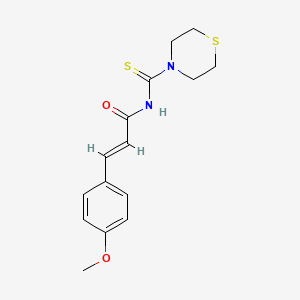
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
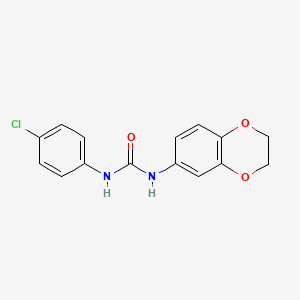
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
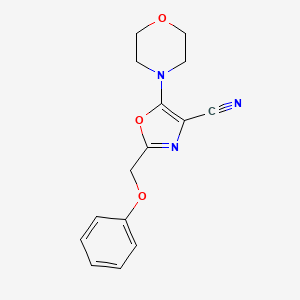
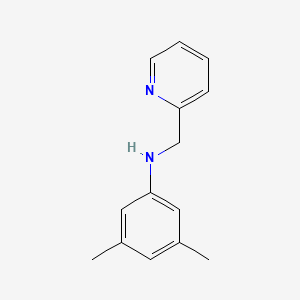
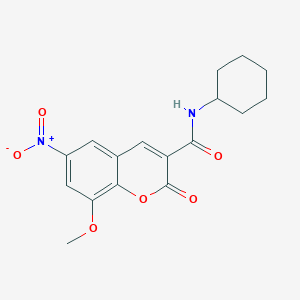

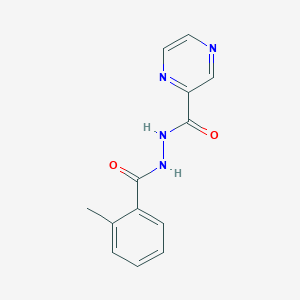
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
